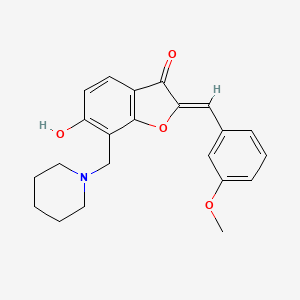

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

説明

The target compound is a benzofuran-3(2H)-one derivative featuring a 3-methoxybenzylidene group at position 2 and a piperidin-1-ylmethyl substituent at position 7.

特性

IUPAC Name |

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-26-16-7-5-6-15(12-16)13-20-21(25)17-8-9-19(24)18(22(17)27-20)14-23-10-3-2-4-11-23/h5-9,12-13,24H,2-4,10-11,14H2,1H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGPTKJACHUGLY-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound with a unique structural framework that includes a benzofuran core and multiple functional groups such as hydroxy, methoxy, and piperidine moieties. This composition suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This molecular formula indicates the presence of 22 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and four oxygen atoms. The structural features are crucial for understanding its biological interactions and mechanisms of action.

Antioxidant Activity

Research has shown that compounds similar to (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one exhibit significant antioxidant properties . These properties are attributed to the presence of phenolic hydroxyl groups, which can scavenge free radicals and reduce oxidative stress in biological systems. For instance, related benzofuran derivatives have been documented to possess strong radical-scavenging activities in various assays.

Anticancer Properties

Several studies have indicated that benzofuran derivatives exhibit anticancer activity . The compound's structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on related compounds have demonstrated their efficacy against various cancer cell lines, including breast and prostate cancer cells.

| Compound | Activity | Reference |

|---|---|---|

| Benzofuran derivatives | Anticancer | |

| 6-Hydroxyflavone | Antioxidant | |

| Pyrazole derivatives | Antitumor |

Antimicrobial Activity

The compound may also exhibit antimicrobial properties , as suggested by the activities of similar compounds. Research has shown that derivatives containing benzofuran structures can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents.

The biological activity of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is likely mediated through several mechanisms:

- Free Radical Scavenging : The hydroxy group contributes to its ability to neutralize free radicals.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Cell Signaling Modulation : The compound may affect signaling pathways related to inflammation and apoptosis.

Case Studies

Recent studies have highlighted the biological potential of benzofuran derivatives:

- A study examining a series of benzofuran compounds found that those with piperidine substitutions exhibited enhanced cytotoxicity against MCF-7 breast cancer cells, suggesting that (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one could similarly impact cancer cell viability.

- Another investigation into the antioxidant activity of related compounds revealed that they significantly reduced oxidative damage in cellular models, supporting the hypothesis that this compound could serve as a protective agent against oxidative stress-related diseases.

類似化合物との比較

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

*Molecular formula and weight estimated based on structural analogs.

Functional Group Impact on Bioactivity

- Piperidinylmethyl vs. Piperazine derivatives, however, are more basic and may enhance solubility in acidic environments .

- Benzylidene Substituents :

The 3-methoxy group in the target compound provides moderate electron-donating effects, balancing aromatic stabilization and steric effects. In contrast, compound 6y () with a 3-hydroxy-4-methoxy group offers hydrogen-bonding capability but reduced metabolic stability . - Benzofuran vs. Trimethoxybenzylidene (Position 2) : The benzofuran substituent in compound 5 () introduces rigidity, which may hinder binding in flexible protein pockets. The trimethoxy analog () increases hydrophobicity, favoring interactions with lipid-rich targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。